molecular formula C8H9IN4 B2601119 (2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide CAS No. 332394-75-9

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide

Cat. No.: B2601119
CAS No.: 332394-75-9
M. Wt: 288.092
InChI Key: XQZCXDWZAHCPLS-XGICHPGQSA-N
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Description

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide is an organic compound characterized by the presence of an iodine atom attached to a benzylidene group, which is further connected to a hydrazinecarboximidamide moiety

Scientific Research Applications

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide typically involves the condensation reaction between 3-iodobenzaldehyde and hydrazinecarboximidamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted products where the iodine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For example, its potential antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-iodobenzylidene)hydrazinecarboximidamide
  • (2Z)-2-(3-bromobenzylidene)hydrazinecarboximidamide
  • (2Z)-2-(3-chlorobenzylidene)hydrazinecarboximidamide

Uniqueness

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(Z)-(3-iodophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN4/c9-7-3-1-2-6(4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZCXDWZAHCPLS-XGICHPGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N\N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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